N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with tetrahydro-2H-pyran-4-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO5 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H29NO5/c1-26-19-7-5-18(6-8-19)23(11-14-29-15-12-23)22(25)24-13-10-17-4-9-20(27-2)21(16-17)28-3/h4-9,16H,10-15H2,1-3H3,(H,24,25) |
InChI Key |
BPZZNHUYYJOJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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